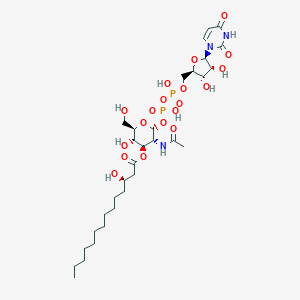
(2-Aminopyridin-4-yl)methanol
Vue d'ensemble
Description
“(2-Aminopyridin-4-yl)methanol” is a chemical compound that is part of the Acros Organics product portfolio . It is also known as “2-Amino-4-(hydroxymethyl)pyridine” and has a molecular formula of C6H8N2O .
Molecular Structure Analysis
The molecular structure of “(2-Aminopyridin-4-yl)methanol” is represented by the SMILES stringNc1cc(CO)ccn1 . The molecular weight of the compound is 124.14 . Physical And Chemical Properties Analysis
“(2-Aminopyridin-4-yl)methanol” is a solid substance with a melting point of 80-84 °C .Applications De Recherche Scientifique
Synthesis of Bicyclic Imidazo[1,2-a]pyridine
“(2-Aminopyridin-4-yl)methanol” is widely used in the construction of the bicyclic imidazo[1,2-a]pyridine structure . This structure is a common pharmacophore, a molecular framework that carries the features responsible for a drug’s biological activity .
Production of 2-Aminopyridines
Various methods of producing popular 2-aminopyridines involve the use of "(2-Aminopyridin-4-yl)methanol" . These methods are essential in the field of organic chemistry for the synthesis of complex molecules .
Development of New Synthesis Methods
New methods for the preparation of “(2-Aminopyridin-4-yl)methanol” have been developed, which overcome the drawbacks of previous methods such as their multistage character and low efficiency .
Protein Kinase Inhibition
Derivatives of “(2-Aminopyridin-4-yl)methanol” have been synthesized and evaluated for their protein kinase inhibitory potency . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play a key role in a wide range of cellular processes .
Drug Discovery and Development
The planar pyrido[3,4-g]quinazoline tricyclic system, which can be synthesized using “(2-Aminopyridin-4-yl)methanol”, is crucial for maintaining protein kinase inhibitory potency . This finding is significant in the field of drug discovery and development .
Study of Molecular Shape in Drug Design
The study of “(2-Aminopyridin-4-yl)methanol” and its derivatives contributes to the understanding of the importance of molecular shape in drug design . The planarity of the pyrido[3,4-g]quinazoline system, for instance, was found to be essential for its protein kinase inhibitory activity .
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds have been identified as potential inhibitors of protein kinases , suggesting that (2-Aminopyridin-4-yl)methanol may interact with similar targets. Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
It is known that the compound’s planar structure is essential for its inhibitory potency on protein kinases . This suggests that the compound may interact with its targets through a mechanism that involves planar molecular structures.
Propriétés
IUPAC Name |
(2-aminopyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJJXXDQIQFZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363945 | |
| Record name | (2-Aminopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyridin-4-yl)methanol | |
CAS RN |
105250-17-7 | |
| Record name | (2-Aminopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Aminopyrid-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the research paper titled "New method for preparation of (2-Aminopyridin-4-yl)methanol"?
A1: While the provided abstract [] does not delve into the specific applications of (2-Aminopyridin-4-yl)methanol, it focuses on a novel method for its synthesis. This suggests the compound holds potential value in various fields, prompting research into more efficient and cost-effective production methods. The development of new synthetic routes for important chemical building blocks like (2-Aminopyridin-4-yl)methanol is crucial for advancing research and potential applications in areas such as pharmaceuticals, materials science, or catalysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














